1-ethynyl-N-methylcyclopropan-1-amine hydrochloride
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Overview
Description
1-ethynyl-N-methylcyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an ethynyl group, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-N-methylcyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanone derivatives with ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethynyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use .
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-N-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-ethynyl-N-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethynyl-N-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropylamine hydrochloride: Similar structure but lacks the ethynyl group.
1-Ethyl-N-methylcyclopropan-1-amine hydrochloride: Similar structure with an ethyl group instead of an ethynyl group.
Uniqueness
1-ethynyl-N-methylcyclopropan-1-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
2758004-81-6 |
---|---|
Molecular Formula |
C6H10ClN |
Molecular Weight |
131.6 |
Purity |
95 |
Origin of Product |
United States |
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